molecular formula C15H21NO6 B3059257 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid CAS No. 959583-91-6

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid

Cat. No.: B3059257
CAS No.: 959583-91-6
M. Wt: 311.33 g/mol
InChI Key: VXUFUHZLHCGTBJ-RYUDHWBXSA-N
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Description

The compound (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is a stereospecific amino acid derivative featuring:

  • A tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
  • A 2-hydroxyl group at the C2 position.
  • A 2-methoxyphenyl substituent at the C3 position.
    This structure combines aromatic, polar, and steric features, making it a valuable intermediate in peptide synthesis and drug development. The Boc group enhances solubility in organic solvents, while the hydroxyl and methoxy groups influence hydrogen-bonding and electronic interactions .

Properties

IUPAC Name

(2S,3S)-2-hydroxy-3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-7-5-6-8-10(9)21-4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUFUHZLHCGTBJ-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1OC)[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376171
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959583-91-6
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Hydroxy Group: The hydroxy group is introduced via a stereoselective reduction of the corresponding ketone using a reducing agent like sodium borohydride (NaBH4).

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using 2-methoxyphenyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid undergoes several types of reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ketone can be reduced back to the hydroxy group using reducing agents like NaBH4.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: 2-methoxyphenyl bromide in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The hydroxy and methoxyphenyl groups contribute to the compound’s reactivity and binding affinity with target molecules .

Comparison with Similar Compounds

Key Structural Variations and Implications

The table below highlights critical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Stereochemistry Key Features
(2S,3S)-3-Boc-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid N/A C₁₅H₂₁NO₆ 323.33 2-Methoxyphenyl (2S,3S) Ortho-methoxy enhances steric hindrance and electronic effects.
(2S,3S)-2-Boc-amino-3-hydroxy-3-phenylpropanoic acid 32926-36-6 C₁₄H₁₉NO₅ 281.30 Phenyl (2S,3S) Simpler aromatic group; lacks methoxy, reducing polarity.
(2S,3S)-3-Boc-amino-2-hydroxy-3-(o-tolyl)propanoic acid 959574-10-8 C₁₅H₂₁NO₅ 295.33 o-Tolyl (2-methylphenyl) (2S,3S) Methyl group increases lipophilicity.
2-Boc-amino-3-(4-methoxyphenyl)propanoic acid 141895-35-4 C₁₅H₂₁NO₅ 295.33 4-Methoxyphenyl (S) Para-methoxy alters electronic distribution.
(S)-2-Boc-amino-3-(4-chloro-3-fluorophenyl)propanoic acid 1629658-28-1 C₁₄H₁₇ClFNO₄ 317.74 4-Cl,3-F-phenyl (S) Halogens introduce electron-withdrawing effects.
(3S)-3-Boc-amino-3-(2-thienyl)propanoic acid 500770-66-1 C₁₂H₁₇NO₄S 271.33 2-Thienyl (3S) Thiophene ring modifies electronic profile.

Impact of Substituents and Stereochemistry

  • 4-Methoxyphenyl : Para-substitution reduces steric hindrance but may enhance resonance stabilization. Halogenated Phenyl : Chlorine and fluorine substituents lower electron density, affecting reactivity in nucleophilic environments. Thienyl : Sulfur in thiophene alters π-electron delocalization, impacting solubility and metabolic stability.
  • Stereochemistry :

    • The (2S,3S) configuration in the target compound and its phenyl/tolyl analogs is critical for chiral recognition in biological systems. For example, the (2S,3R) diastereomer (as in ) showed distinct anti-inflammatory activity, underscoring the role of stereochemistry in bioactivity .

Biological Activity

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid, also known as Boc-L-Tyr(2-MeO), is an amino acid derivative with significant implications in pharmaceutical and biochemical research. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility. This compound has garnered attention for its potential biological activities, particularly in relation to its role as a building block in peptide synthesis and its influence on various biological pathways.

  • Molecular Formula : C14H19NO5
  • Molecular Weight : 281.30 g/mol
  • CAS Number : 59937-41-6

Antimicrobial Activity

Research indicates that derivatives of β-hydroxy-α-amino acids, including compounds like Boc-L-Tyr(2-MeO), exhibit notable antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, suggesting that Boc-L-Tyr(2-MeO) may also possess such activity. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .

Immunomodulatory Effects

Boc-L-Tyr(2-MeO) has been implicated in immunomodulatory activities. Similar compounds have shown the ability to modulate immune responses, potentially acting as immunosuppressants. For example, the structure-function relationship of related compounds has been explored in the context of their ability to inhibit lymphocyte proliferation, indicating that Boc-L-Tyr(2-MeO) could influence immune cell activity .

Synthesis and Evaluation

A study conducted at the University of Bath explored the synthesis of β-hydroxy-α-amino acids and their derivatives, including Boc-L-Tyr(2-MeO). The research highlighted the importance of chirality and structural modifications in enhancing biological activity. The synthesized compounds were evaluated for their antibacterial and immunosuppressive properties using various in vitro assays .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds revealed that modifications to the aromatic ring and side chains significantly affect biological activity. For instance, the introduction of methoxy groups has been shown to enhance lipophilicity and cellular uptake, which may correlate with increased antimicrobial potency .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberAntimicrobial ActivityImmunomodulatory Activity
Boc-L-Tyr(2-MeO)59937-41-6Moderate (in vitro)Potentially active
Vancomycin1404-90-6HighNone
Cyclosporine59865-13-3NoneHigh

Q & A

Q. What are the key synthetic steps for preparing (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid?

The synthesis typically involves:

  • Hydrolysis of tert-butyl esters : Use LiOH in a THF/water mixture (1:1 v/v) at room temperature for 2 hours to cleave the Boc (tert-butoxycarbonyl) group. Acidify to pH ~6 for precipitation .
  • Coupling reactions : Activate carboxylic acid intermediates with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at room temperature. Purify via preparative HPLC with C18 columns and acetonitrile/water gradients .

Q. How can the stereochemical integrity of the (2S,3S) configuration be confirmed?

  • Chiral HPLC : Use a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase (85:15 v/v) at 1.0 mL/min. Compare retention times with enantiomeric standards .
  • NMR spectroscopy : Analyze vicinal coupling constants (e.g., 3JHH^3J_{H-H}) in 1^1H NMR to confirm diastereomeric ratios. Nuclear Overhauser effect (NOE) experiments can resolve spatial proximity of hydroxyl and methoxyphenyl groups .

Intermediate Research Questions

Q. How can racemization be minimized during Boc-protection or coupling steps?

  • Low-temperature coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization.
  • Use of DMAP : Catalytic DMAP (0.1–0.2 eq) accelerates coupling without prolonged exposure to basic conditions .
  • Monitor pH during hydrolysis : Maintain pH ≤9 during Boc deprotection to prevent β-elimination or epimerization .

Q. What strategies improve solubility for in vitro assays?

  • Salt formation : Convert the free acid to a sodium or hydrochloride salt (e.g., dissolve in 1M NaOH or HCl, then lyophilize) .
  • Co-solvent systems : Use DMSO (≤10% v/v) in aqueous buffers. For polar solvents, add 0.1% TFA to enhance dissolution .

Advanced Research Questions

Q. How can this compound be applied in structure-activity relationship (SAR) studies for enzyme inhibition?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases). Focus on hydrogen bonding between the hydroxyl group and catalytic residues .
  • Surface plasmon resonance (SPR) : Immobilize the enzyme on a CM5 chip and measure binding kinetics (ka, kd) at varying compound concentrations (1–100 μM) .

Q. What are the metabolic stability challenges, and how can they be addressed?

  • Boc group lability : The Boc group may hydrolyze in vivo. Replace with more stable alternatives (e.g., Fmoc) or design prodrugs (e.g., esterify the hydroxyl group) .
  • Cytochrome P450 interactions : Screen for CYP3A4/2D6 metabolism using human liver microsomes (HLMs). Add NADPH (1 mM) and monitor depletion via LC-MS/MS .

Contradictions and Validation

  • Racemization during coupling : and both validate DCC/DMAP as reliable for retaining stereochemistry, but conflicting reports on Boc stability in basic conditions suggest pH monitoring is critical .
  • Solubility vs. bioactivity : While salt forms improve solubility (), they may alter binding affinity. Always compare free acid and salt forms in parallel assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Reactant of Route 2
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid

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